TAMRA-PEG4-Alkin

Übersicht

Beschreibung

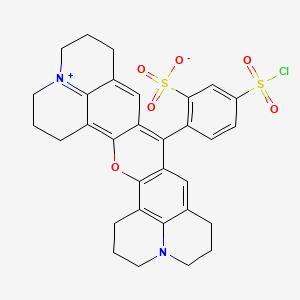

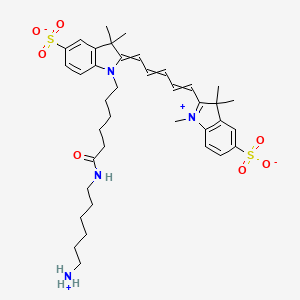

TAMRA-PEG4-Alkyne is a derivative of the dye TAMRA . It contains 4 PEG units and Alkyne groups . The Alkyne groups can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .

Synthesis Analysis

TAMRA-PEG4-Alkyne can be used to detect or label azide containing molecules or biomolecules by fluorescence spectroscopy following copper-catalyzed azide-alkyne cycloaddition .Molecular Structure Analysis

The molecular formula of TAMRA-PEG4-Alkyne is C36H41N3O8 . It has a molecular weight of 643.73 .Chemical Reactions Analysis

TAMRA-PEG4-Alkyne contains Alkyne groups and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .Physical and Chemical Properties Analysis

TAMRA-PEG4-Alkyne is a solid compound . It has a molecular weight of 643.73 and a molecular formula of C36H41N3O8 . It has an excitation/emission maximum of 553/575 nm .Wissenschaftliche Forschungsanwendungen

Fluoreszenzmarkierung

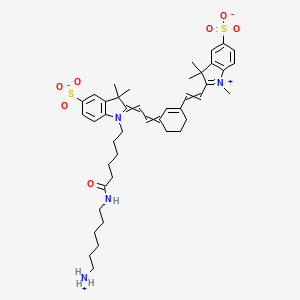

TAMRA-PEG4-Alkin kann aufgrund seiner leuchtend roten Fluoreszenz in der Fluoreszenzmarkierung verwendet werden {svg_1}. Das maximale Excitations-/Emissionsmaximum der Verbindung von 553/575 nm macht sie für die Verwendung mit verschiedenen Anregungsquellen geeignet {svg_2}.

Click-Chemie

Die Alkingruppe in this compound ermöglicht die Click-Chemie mit Azidverbindungen {svg_3}. Dies macht sie nützlich bei der Synthese komplexer Moleküle für Forschungszwecke {svg_4}.

Bioimaging

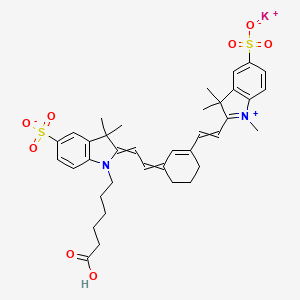

This compound wird verwendet, um ein stabiles Fluoreszenzsignal im Bioimaging zu erzeugen {svg_5} {svg_6}. Ihr leuchtend gelber Farbstoff ist besonders nützlich in dieser Anwendung {svg_7} {svg_8}.

Molekulare Sondierung

Die Verbindung kann aufgrund ihrer fluoreszierenden Eigenschaften als molekulare Sonde verwendet werden {svg_9}. Dies ermöglicht es Forschern, die Bewegung und Interaktion der Verbindung innerhalb biologischer Systeme zu verfolgen {svg_10}.

Forschung zur Medikamentenverabreichung

This compound kann in der Forschung zur Medikamentenverabreichung verwendet werden. Der PEG4-Linker in der Verbindung kann die Löslichkeit und Biokompatibilität potenzieller Wirkstoffmoleküle verbessern {svg_11}.

Festkörperlaserforschung

5-Carboxytetramethylrhodamin, auch bekannt als 5-TAMRA, wurde zur Herstellung des Kühlmittels eines lampengepumpten Festkörper-Nd:YAG-Lasers verwendet {svg_12}. Dies deutet darauf hin, dass this compound möglicherweise in ähnlichen Anwendungen eingesetzt werden könnte {svg_13}.

Wirkmechanismus

Safety and Hazards

TAMRA-PEG4-Alkyne is not classified as a hazard . In case of skin contact, it is recommended to wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, it is recommended to wash the eyes with copious amounts of water for at least 15 minutes . If inhaled, it is recommended to move to fresh air . If ingested, it is recommended to wash out the mouth with copious amounts of water for at least 15 minutes .

Eigenschaften

IUPAC Name |

2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]-5-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethylcarbamoyl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H41N3O8/c1-6-14-43-16-18-45-20-21-46-19-17-44-15-13-37-35(40)25-7-10-28(31(22-25)36(41)42)34-29-11-8-26(38(2)3)23-32(29)47-33-24-27(39(4)5)9-12-30(33)34/h1,7-12,22-24H,13-21H2,2-5H3,(H-,37,40,41,42) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQEIEHQRZQLUSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=C(C=C4)C(=O)NCCOCCOCCOCCOCC#C)C(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H41N3O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

643.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[[3-(2-Azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-[3-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-1-oxopropane-2-sulfonic acid](/img/structure/B611074.png)